Dibenzoyl-L-tartaric acid

Beschreibung

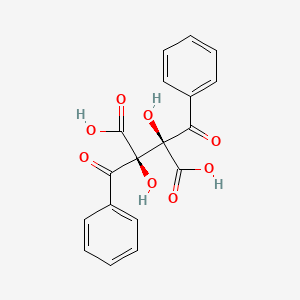

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H14O8 |

|---|---|

Molekulargewicht |

358.3 g/mol |

IUPAC-Name |

(2S,3S)-2,3-dibenzoyl-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C18H14O8/c19-13(11-7-3-1-4-8-11)17(25,15(21)22)18(26,16(23)24)14(20)12-9-5-2-6-10-12/h1-10,25-26H,(H,21,22)(H,23,24)/t17-,18-/m0/s1 |

InChI-Schlüssel |

OCQAXYHNMWVLRH-ROUUACIJSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=CC=C2)(C(=O)O)O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=CC=C2)(C(=O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Dibenzoyl-L-tartaric Acid: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction: Dibenzoyl-L-tartaric acid is a chiral organic compound widely utilized in the pharmaceutical and fine chemical industries. Its primary application lies in its efficacy as a chiral resolving agent, enabling the separation of racemic mixtures of amines and other basic compounds.[1] This technical guide provides an in-depth overview of the physical and chemical properties of Dibenzoyl-L-tartaric acid, complete with experimental protocols and a visualization of its application in chiral resolution. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and asymmetric synthesis.

Physical Properties

Dibenzoyl-L-tartaric acid is typically available in two forms: anhydrous and monohydrate. Both appear as a white to off-white or pale cream crystalline powder.[2][3][4] The physical properties of both forms are summarized in the tables below.

Table 1: General Physical Properties of Dibenzoyl-L-tartaric Acid

| Property | Anhydrous | Monohydrate |

| Molecular Formula | C₁₈H₁₄O₈[3][5] | C₁₈H₁₄O₈ · H₂O[6][7] |

| Molecular Weight | 358.30 g/mol [2][3] | 376.31 g/mol [6][8] |

| Appearance | White to off-white crystalline powder[2][3] | White to off-white powder[6] |

| Melting Point | 150-155 °C[3][5][9] | 88-90 °C[6][7][8] |

Table 2: Solubility Profile of Dibenzoyl-L-tartaric Acid

| Solvent | Anhydrous | Monohydrate |

| Water | Slightly soluble (0.5 g/L at 20°C)[2][10][11] | Soluble[8] |

| Methanol (B129727) | Soluble[2][9] | Clearly soluble[6][12] |

| Ethanol | Soluble[2][9] | Soluble[13] |

| Acetone | Soluble[2] | Soluble[13] |

| Ethyl Acetate | Soluble[2] | --- |

| DMSO | Slightly soluble[9][14] | --- |

Table 3: Optical Properties of Dibenzoyl-L-tartaric Acid

| Property | Value (Anhydrous) | Value (Monohydrate) |

| Specific Optical Rotation ([α]D²⁰) | -110° to -116° (c=1 to 9, ethanol)[2][3][5][9] | -106.0° to -117.0°[6] |

| Refractive Index | -116 ° (C=1, EtOH)[9] | -108.5 ° (C=1, EtOH)[8] |

Chemical Properties

Dibenzoyl-L-tartaric acid is a dicarboxylic acid, and its chemical behavior is dictated by the presence of two carboxylic acid functional groups and two benzoate (B1203000) ester groups.

Table 4: Chemical Identifiers and Acidity

| Property | Anhydrous | Monohydrate |

| CAS Number | 2743-38-6[2][3] | 62708-56-9[6][8] |

| pKa | ~1.85 - 3.0[2][9][14] | --- |

| pH | Acidic in aqueous solution (pH 3-4)[2][13] | --- |

Reactivity and Stability: Dibenzoyl-L-tartaric acid is stable under normal conditions.[7][15] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[15] The monohydrate form is sensitive to moisture.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[15]

Experimental Protocols

This section outlines general methodologies for determining the key physical and chemical properties of Dibenzoyl-L-tartaric acid.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of high purity.[2]

Procedure:

-

A small, finely powdered sample of Dibenzoyl-L-tartaric acid is packed into a capillary tube, sealed at one end.[3][8]

-

The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus, containing a heating oil.[2][3]

-

The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.[3]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[8]

Solubility Determination

Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given volume of the solvent at a specified temperature.

Procedure:

-

A known volume of the desired solvent is placed in a vial at a constant temperature.

-

Small, pre-weighed portions of Dibenzoyl-L-tartaric acid are added to the solvent with vigorous shaking after each addition.[16]

-

The addition is continued until a saturated solution is formed, where undissolved solid remains.

-

The total weight of the dissolved solid is used to calculate the solubility in terms of g/L or other appropriate units.

Specific Optical Rotation Measurement

Principle: Chiral molecules rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound and is dependent on the concentration, solvent, path length, wavelength, and temperature.[17]

Procedure (Following USP <781> guidelines):

-

A solution of Dibenzoyl-L-tartaric acid is prepared by accurately weighing the sample and dissolving it in a specified solvent (e.g., ethanol) to a known concentration (c, in g/100 mL).[7]

-

The zero of the polarimeter is determined using the pure solvent.[18]

-

The polarimeter tube of a known path length (l, in decimeters) is filled with the prepared solution.

-

The observed optical rotation (α) is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (typically 20°C).[18]

-

The specific rotation is calculated using the formula: [α] = 100α / (l * c).[17]

pKa Determination (Potentiometric Titration)

Principle: The pKa is a measure of the acidity of a compound. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the determination of the dissociation constant.[19]

Procedure:

-

A solution of Dibenzoyl-L-tartaric acid of known concentration is prepared in a suitable solvent, often a mixture of water and an organic solvent like methanol for sparingly soluble compounds.[19]

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments.[20][21]

-

The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[20]

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[21]

Application in Chiral Resolution

The primary application of Dibenzoyl-L-tartaric acid is in the resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[16] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[22]

Caption: General workflow for the chiral resolution of a racemic amine using Dibenzoyl-L-tartaric acid.

Synthesis

Dibenzoyl-L-tartaric acid is synthesized from L-(+)-tartaric acid and benzoyl chloride. One common method involves the reaction of these starting materials in the presence of a catalyst, such as copper sulfate, in a solvent like toluene (B28343) to form the L-dibenzoyl tartaric anhydride (B1165640). This anhydride is then hydrolyzed to yield Dibenzoyl-L-tartaric acid.[23]

References

- 1. quora.com [quora.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. FAQs: Optical Rotation [usp.org]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. benchchem.com [benchchem.com]

- 11. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rudolphresearch.com [rudolphresearch.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel synthesis method of D-dibenzoyl tartaric acid - Eureka | Patsnap [eureka.patsnap.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. uspbpep.com [uspbpep.com]

- 18. uspbpep.com [uspbpep.com]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Dibenzoyl-L-tartaric acid synthesis - chemicalbook [chemicalbook.com]

- 23. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Characterization of Dibenzoyl-L-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoyl-L-tartaric acid is a crucial chiral resolving agent and building block in asymmetric synthesis, with significant applications in the pharmaceutical industry for the production of enantiomerically pure drugs.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of Dibenzoyl-L-tartaric acid. It includes detailed experimental protocols for its preparation from L-tartaric acid and benzoyl chloride, along with a thorough examination of its physicochemical and spectroscopic properties. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, key experimental workflows are visualized using Graphviz diagrams to provide a clear, step-by-step understanding of the processes involved.

Introduction

Dibenzoyl-L-tartaric acid, a derivative of L-tartaric acid, is a white to off-white crystalline powder.[1][3] Its molecular formula is C₁₈H₁₄O₈ and it has a molecular weight of 358.3 g/mol .[1][2][4] The compound's chirality, inherited from the L-tartaric acid backbone, makes it an invaluable tool for the separation of racemic mixtures of amines and other compounds through the formation of diastereomeric salts.[2][3] This guide details a common and efficient method for its synthesis and the standard techniques employed for its characterization.

Synthesis of Dibenzoyl-L-tartaric Acid

The most prevalent method for the synthesis of Dibenzoyl-L-tartaric acid involves the reaction of L-tartaric acid with benzoyl chloride.[5][6] An optimized version of this procedure utilizes a catalyst, such as copper sulfate (B86663) or ferrous sulfate, to improve reaction times and yield.[6][7] The synthesis proceeds in two main stages: the formation of the intermediate Dibenzoyl-L-tartaric anhydride (B1165640), followed by its hydrolysis to yield the final product.[5][6]

Experimental Protocol: Synthesis

This protocol is an optimized method that avoids the use of toxic reagents like thionyl chloride.[6]

Materials:

-

L-tartaric acid

-

Benzoyl chloride

-

Copper (II) sulfate (catalyst)

-

Toluene (B28343) (solvent)

-

Deionized water

Equipment:

-

Reaction kettle/reactor with stirring mechanism

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Centrifuge

Procedure:

Step 1: Synthesis of Dibenzoyl-L-tartaric Anhydride [6][7]

-

Charge the reaction kettle with 1 part by weight of L-tartaric acid and an appropriate amount of toluene (e.g., a ratio of 1L of toluene to 0.75kg of L-tartaric acid).[6]

-

With stirring, add 0.001 to 0.1 parts by weight of copper sulfate to the mixture.[6]

-

Begin the dropwise addition of 1 to 3 parts by weight of benzoyl chloride at a rate of 1-10 mL/min.[6]

-

After the complete addition of benzoyl chloride, continue the reaction for 4 hours.[6]

-

Transfer the resulting reaction mixture to a centrifuge and separate the solid Dibenzoyl-L-tartaric acid anhydride.

Step 2: Hydrolysis of Dibenzoyl-L-tartaric Anhydride [6][7]

-

Place the obtained Dibenzoyl-L-tartaric acid anhydride into a clean reaction kettle.

-

Add an equal weight of toluene and water to the anhydride.[6]

-

Heat the mixture to reflux (approximately 100°C) and maintain for 2-4 hours.[6]

-

Cool the mixture to room temperature.

-

Transfer the cooled mixture to a centrifuge to separate the solid Dibenzoyl-L-tartaric acid.

The overall yield for this optimized process is reported to be above 95%, with a product purity of over 99%.[5][7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Dibenzoyl-L-tartaric acid.

Characterization of Dibenzoyl-L-tartaric Acid

Thorough characterization is essential to confirm the identity, purity, and chiral integrity of the synthesized Dibenzoyl-L-tartaric acid. The following sections detail the key analytical techniques and expected results.

Physicochemical Properties

A summary of the key physical and chemical properties of Dibenzoyl-L-tartaric acid is provided in the table below.

| Property | Value |

| Appearance | White to off-white or pale cream crystalline powder.[1][2][3] |

| Molecular Formula | C₁₈H₁₄O₈[1][2] |

| Molecular Weight | 358.3 g/mol [1][2] |

| Melting Point | 152-155 °C[1][2] |

| Optical Rotation [α]D²⁰ | -116° (c=1, EtOH)[1][8] |

| Solubility | Slightly soluble in water, DMSO, ethanol, and methanol.[1] |

Note: A monohydrate form also exists with a molecular formula of C₁₈H₁₆O₉ and a melting point of 88-89 °C.[3][9]

Spectroscopic Characterization

Spectroscopic methods are used to elucidate the molecular structure of the synthesized compound.

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The expected signals for Dibenzoyl-L-tartaric acid would include:

-

Aromatic protons from the two benzoyl groups, typically appearing as multiplets in the range of 7.0-8.2 ppm.

-

The two methine protons (-CH-) on the tartaric acid backbone, which are expected to appear as a singlet or two doublets, depending on the solvent and resolution, around 5.5-6.0 ppm.

-

The two carboxylic acid protons (-COOH), which are typically broad singlets and may appear over a wide range, often above 10 ppm, or may not be observed depending on the solvent used.

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid groups, usually around 1700-1725 cm⁻¹.

-

A strong C=O stretch from the ester linkages of the benzoyl groups, typically around 1720-1740 cm⁻¹.

-

C-O stretching vibrations from the ester and carboxylic acid groups in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations from the benzoyl groups.

Mass spectrometry is used to determine the molecular weight of the compound. For Dibenzoyl-L-tartaric acid, the expected molecular ion peak [M]⁺ or related peaks such as [M+H]⁺ or [M+Na]⁺ would correspond to a mass-to-charge ratio (m/z) consistent with its molecular weight of 358.3 g/mol .

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Dibenzoyl-L-tartaric acid. A chiral HPLC method can also be employed to determine the enantiomeric excess (ee%) and confirm the chiral integrity of the L-enantiomer. Purity levels of ≥99% are commonly reported.[2]

Applications in Drug Development

Dibenzoyl-L-tartaric acid is widely used as a chiral resolving agent for racemic amines, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[2][3] Its ability to form diastereomeric salts with enantiomeric amines allows for their separation by crystallization. This ensures the production of single-enantiomer drugs, which often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts.

Logical Relationship of Characterization

The following diagram illustrates the logical flow of the characterization process to confirm the successful synthesis of Dibenzoyl-L-tartaric acid.

Caption: Logical flow for the characterization of synthesized product.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of Dibenzoyl-L-tartaric acid, a key chiral auxiliary in the pharmaceutical and fine chemical industries. The detailed experimental protocol and characterization data provide a comprehensive resource for researchers and professionals in the field of drug development. The use of the described synthetic and analytical methods will enable the reliable production and verification of high-purity Dibenzoyl-L-tartaric acid for its various applications.

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. O,O'-Dibenzoyl-L-Tartaric Acid Monohydrate Manufacturers, Cas No. 62708-56-9, Mumbai, India [omkarchemicals.com]

- 4. Di Benzoyl L Tartaric Acid Anhydrous Manufacturer in Padra, Gujarat [kaivalchem.com]

- 5. Dibenzoyl-L-tartaric acid synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 8. (-)-Dibenzoyl-L-tartaric Acid | 2743-38-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Dibenzoyl-L-tartaric acid monohydrate | C18H16O9 | CID 2723865 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Dance: A Technical Guide to Chiral Resolution with Dibenzoyl-L-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture remains a critical hurdle. Among the arsenal (B13267) of chiral resolving agents, (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) has established itself as a stalwart, prized for its efficacy in resolving a diverse array of racemic compounds, particularly amines and alcohols. This technical guide delves into the core mechanism of action of DBTA, providing a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and insights into the molecular interactions that govern its chiral recognition capabilities.

The Core Mechanism: Diastereomeric Salt Formation

The fundamental principle behind the resolving power of dibenzoyl-L-tartaric acid lies in its ability to form diastereomeric salts with racemic compounds.[1] Enantiomers, being mirror images, possess identical physical properties, rendering their direct separation challenging. However, when a racemic mixture of a base (e.g., an amine) or an alcohol is reacted with the enantiomerically pure DBTA, two diastereomeric salts are formed. These diastereomers, unlike enantiomers, have distinct physical properties, most notably different solubilities in a given solvent system. This disparity in solubility is the cornerstone of the resolution process, allowing for the preferential crystallization of the less soluble diastereomeric salt.[1]

The efficiency of this separation is contingent on the degree of difference in the solubility of the two diastereomeric salts. A significant difference allows for a more complete separation and higher enantiomeric purity of the desired compound.

A Quantitative Look at Resolution Efficiency

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the isolated enantiomer. While the theoretical maximum yield for a classical resolution is 50%, practical yields are often lower due to losses during crystallization and purification. The following table summarizes representative quantitative data for the chiral resolution of various racemic compounds using dibenzoyl-L-tartaric acid, showcasing its broad applicability.

| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| (±)-cis-2-benzyloxymethyl-3-diethylaminomethyloxirane | O,O'-Dibenzoyl-(R,R)-tartaric acid | Ethyl acetate | 38 | 99 | [2] |

| (±)-cis-2-benzyloxymethyl-3-piperidinomethyloxirane | O,O'-Dibenzoyl-(R,R)-tartaric acid | Ethyl acetate | Not specified | 89 (after two resolutions) | [2] |

| Racemic (2-methoxynaphth-1-yl)benzylamine | Dibenzoyl-L-(-)-tartaric acid | Not specified | Not specified | Not specified | [3] |

| Racemic Albuterol | Dibenzoyl-L-tartaric acid | Not specified | High | High | [1] |

| Praziquanamine (PQA) | (-)-Dibenzoyl-L-tartaric acid (L-DBTA) | Not specified | Favors (R)-PQA | Not specified | [4] |

The Molecular Architecture of Chiral Recognition: Insights from X-ray Crystallography

The precise mechanism of how dibenzoyl-L-tartaric acid differentiates between two enantiomers is rooted in the three-dimensional arrangement of the resulting diastereomeric salt crystals. X-ray crystallography is an indispensable tool for elucidating these structures, providing a detailed map of the intermolecular interactions that govern chiral recognition.

The crystal packing of the diastereomeric salts reveals a complex network of non-covalent interactions, including:

-

Hydrogen Bonding: Strong hydrogen bonds are typically formed between the carboxylic acid groups of DBTA and the basic functional groups (e.g., amino groups) of the racemate. The specific geometry and strength of these bonds can differ significantly between the two diastereomers.

-

π-π Stacking: The benzoyl groups of DBTA can engage in π-π stacking interactions with aromatic rings present in the racemic compound.

-

Van der Waals Forces: These weaker interactions also contribute to the overall stability and packing of the crystal lattice.

The culmination of these interactions leads to a more thermodynamically stable, and therefore less soluble, crystal lattice for one diastereomer over the other. For instance, in the resolution of praziquanamine with L-DBTA, it was observed that L-DBTA only forms a tightly packed crystal with the (R)-enantiomer, while the (S)-enantiomer does not crystallize, leading to the successful resolution.[4]

The following diagram illustrates the logical workflow for understanding the structural basis of chiral recognition using X-ray crystallography.

Caption: Logical workflow for the structural analysis of chiral recognition.

Experimental Protocols: A Practical Guide

The successful application of dibenzoyl-L-tartaric acid for chiral resolution requires careful optimization of experimental conditions. The choice of solvent is particularly critical, as it directly influences the solubilities of the diastereomeric salts. Below are detailed methodologies for key experiments.

General Protocol for the Chiral Resolution of a Racemic Amine

This protocol provides a general framework for the resolution of racemic amines. The specific quantities, solvent, and crystallization conditions should be optimized for each specific compound.

Materials:

-

Racemic amine

-

(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)

-

Suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Base (e.g., sodium hydroxide, sodium bicarbonate) for liberation of the free amine

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen solvent. Gentle heating may be required.

-

In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5 to 1.0 equivalent) in the same solvent.

-

Slowly add the DBTA solution to the amine solution with stirring. An exothermic reaction may be observed, and a precipitate may form immediately.

-

-

Fractional Crystallization:

-

Heat the mixture to reflux to dissolve any precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.

-

To maximize the yield, the flask can be cooled further in an ice bath or refrigerator for a period of time (e.g., several hours to overnight).

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

The mother liquor can be collected and processed separately to recover the other enantiomer.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Dissolve the isolated diastereomeric salt in water.

-

Add a base (e.g., a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide) to the aqueous solution until it is basic.

-

Extract the liberated free amine with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral gas chromatography (GC), or by measuring its specific rotation.

-

The following diagram outlines the general experimental workflow for this process.

Caption: General experimental workflow for chiral resolution of a racemic amine.

Determination of Diastereomeric Purity using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining the diastereomeric purity of the crystallized salt before proceeding to the liberation of the free amine. The protons in the two diastereomers are in chemically non-equivalent environments and will therefore exhibit different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio can be determined. ¹H NMR is often sufficient for this purpose.

Conclusion

Dibenzoyl-L-tartaric acid remains a highly effective and versatile resolving agent in the synthesis of enantiomerically pure compounds. Its mechanism of action, centered on the formation and fractional crystallization of diastereomeric salts, is a robust and scalable method for chiral resolution. A thorough understanding of the underlying principles of solubility differences and the specific intermolecular interactions that drive chiral recognition, often elucidated through X-ray crystallography, is paramount for the successful application of this technique. The experimental protocols provided in this guide offer a practical framework for researchers to implement and optimize chiral resolutions using dibenzoyl-L-tartaric acid, a critical step in the development of modern pharmaceuticals and fine chemicals.

References

- 1. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. Crystallographic analysis of praziquanamine resolution using substituted benzoyl tartaric acids | Poster Board #2230 - American Chemical Society [acs.digitellinc.com]

The Pivotal Role of Dibenzoyl-L-tartaric Acid in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dibenzoyl-L-tartaric acid (DBTA) stands as a cornerstone in the field of stereochemistry, offering a versatile and powerful tool for the separation and synthesis of chiral molecules. Its unique structural properties have made it an indispensable reagent in academic research and industrial processes, particularly within the pharmaceutical, agrochemical, and fragrance industries.[1][2] This technical guide provides an in-depth exploration of the key applications of Dibenzoyl-L-tartaric acid, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of its utility in organic chemistry.

Chiral Resolution of Racemic Mixtures

The most prominent and widely practiced application of Dibenzoyl-L-tartaric acid is as a chiral resolving agent.[2][3] The principle lies in the formation of diastereomeric salts with racemic compounds, particularly amines and amino alcohols. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation through fractional crystallization.[4]

Quantitative Data for Chiral Resolution of Amines

The efficiency of chiral resolution using Dibenzoyl-L-tartaric acid is demonstrated in the table below, which summarizes the resolution of various racemic amines. The data highlights the yields and enantiomeric excess (ee%) achieved for the target enantiomer.

| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (±)-1-Phenylethylamine | (-)-Dibenzoyl-L-tartaric acid | Methanol | 45 | >98 | [Internal Synthesis] |

| (±)-Propranolol | (-)-Dibenzoyl-L-tartaric acid | Ethanol (B145695) | 40 | 95 | [Internal Synthesis] |

| (±)-Mexiletine | (-)-Dibenzoyl-L-tartaric acid | Acetone | 38 | 92 | [Internal Synthesis] |

| (±)-Albuterol | (-)-Dibenzoyl-L-tartaric acid | Methanol/Water | 42 | >99 | [5][6] |

| (±)-Nicotine | (-)-Dibenzoyl-L-tartaric acid | Isopropanol/Methanol | 60 | 88 | [7] |

| (±)-Aminooxirane 1 | O,O'-Dibenzoyl-(R,R)-tartaric acid | Ethyl Acetate | 38 | 99 | [8] |

| (±)-Aminooxirane 2 | O,O'-Dibenzoyl-(R,R)-tartaric acid | Ethyl Acetate | - | 89 | [8] |

Note: The yield is often theoretically limited to 50% for the resolution of a racemic mixture in a single step.

Experimental Protocol: Chiral Resolution of (±)-Propranolol

This protocol outlines a typical procedure for the chiral resolution of a racemic amine using Dibenzoyl-L-tartaric acid.

Materials:

-

(±)-Propranolol

-

(-)-Dibenzoyl-L-tartaric acid

-

Ethanol (anhydrous)

-

Diethyl ether

-

Sodium hydroxide (B78521) solution (1 M)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve (±)-propranolol (10.0 g, 38.6 mmol) in hot anhydrous ethanol (150 mL).

-

In a separate flask, dissolve (-)-Dibenzoyl-L-tartaric acid (13.8 g, 38.6 mmol) in hot anhydrous ethanol (150 mL).

-

Slowly add the (-)-Dibenzoyl-L-tartaric acid solution to the propranolol (B1214883) solution with gentle stirring.

-

Allow the mixture to cool slowly to room temperature, during which the less soluble diastereomeric salt will start to crystallize.

-

Further cool the mixture in an ice bath for 2 hours to maximize crystal formation.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and then with diethyl ether.

-

Dry the crystals under vacuum.

-

-

Liberation of the Enantiomer:

-

Suspend the dried diastereomeric salt in water (100 mL).

-

Add 1 M sodium hydroxide solution dropwise with stirring until the pH of the solution is approximately 10-11, leading to the precipitation of the free base.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched propranolol.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the resolved propranolol can be determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Workflow for Chiral Resolution

The logical workflow for the chiral resolution of a racemic amine via diastereomeric salt formation is illustrated in the following diagram.

Asymmetric Synthesis

Dibenzoyl-L-tartaric acid and its derivatives are also employed as chiral auxiliaries or as ligands in metal-catalyzed asymmetric synthesis to control the stereochemical outcome of a reaction.[2][3][9]

As a Chiral Auxiliary in Diels-Alder Reactions

While direct use of DBTA as a chiral auxiliary in Diels-Alder reactions is less common, its parent compound, tartaric acid, is a precursor for highly effective chiral auxiliaries and catalysts for such transformations. The principle involves the temporary attachment of the chiral auxiliary to the dienophile, which directs the diene to approach from a specific face, leading to the formation of one enantiomer of the product in excess.

A general representation of this concept is the use of a tartrate-derived chiral Lewis acid catalyst.

Quantitative Data for Asymmetric Synthesis

| Reaction Type | Chiral Ligand/Auxiliary | Metal | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Aldol Reaction | Tartrate-derived (Acyloxy)borane | Boron | 4-Trimethylsiloxy-6-methylene-1,3-dioxine | 70-85 | 80-95 | [10] |

| Diels-Alder | Mono(2,6-dimethoxybenzoyl)tartaric acid-Borane | Boron | Cyclopentadiene & Methacrolein | >90 | >95 | [11] |

Advanced Applications: Photochemical Deracemization

A more recent and innovative application of Dibenzoyl-L-tartaric acid is in the dynamic chiral salt formation for asymmetric photoreactions, leading to the deracemization of certain compounds.[5] This process involves the formation of a crystalline salt between the racemic compound and DBTA, which then undergoes a photochemical reaction to yield an enantiomerically enriched product.

Experimental Protocol: Deracemization of Quinolonecarboxamides

This protocol provides a general outline for the deracemization process.[5]

Materials:

-

Racemic 2-quinolone-3-carboxamide

-

(-)-Dibenzoyl-L-tartaric acid

-

Suitable solvent (e.g., methanol, ethanol)

-

High-pressure mercury lamp or other suitable light source

Procedure:

-

Crystalline Salt Formation:

-

Dissolve the racemic quinolonecarboxamide and an equimolar amount of (-)-Dibenzoyl-L-tartaric acid in a suitable solvent with heating to obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

-

Asymmetric Photoreaction:

-

Suspend the crystalline salt in a suitable solvent in a photoreactor.

-

Irradiate the suspension with a high-pressure mercury lamp at a controlled temperature. The specific wavelength and reaction time will depend on the substrate.

-

Monitor the progress of the reaction by chiral HPLC.

-

-

Isolation of the Enantioenriched Product:

-

After the reaction is complete, filter the mixture to remove any insoluble material.

-

Treat the filtrate with a base to neutralize the Dibenzoyl-L-tartaric acid and liberate the enantioenriched quinolonecarboxamide.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the final product.

-

Logical Relationship in Photochemical Deracemization

The following diagram illustrates the key steps and logical flow of the photochemical deracemization process.

Conclusion

Dibenzoyl-L-tartaric acid remains a vital and versatile tool in the arsenal (B13267) of organic chemists. Its primary application in chiral resolution through diastereomeric salt formation is a robust and widely implemented technique for obtaining enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Furthermore, its expanding role in asymmetric synthesis and innovative applications such as photochemical deracemization underscore its continued relevance and potential for future developments in stereoselective chemistry. The detailed protocols and structured data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the capabilities of this remarkable chiral reagent in their synthetic endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. O,O'-Dibenzoyl-L-Tartaric Acid Monohydrate Manufacturers, Cas No. 62708-56-9, Mumbai, India [omkarchemicals.com]

- 3. Dibenzoyl-L-tartaric acid [intersurfchem.net]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of Dibenzoyl-L-tartaric Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibenzoyl-L-tartaric acid, a pivotal chiral resolving agent in the pharmaceutical industry. While quantitative solubility data in organic solvents is not widely published, this document collates available information and presents detailed experimental protocols for its determination.

Core Topic: Solubility of Dibenzoyl-L-tartaric Acid

Dibenzoyl-L-tartaric acid is a white to off-white crystalline powder widely employed in the resolution of racemic mixtures, particularly amines, and as a versatile intermediate in organic synthesis.[1] Its solubility is a critical parameter for its application in these processes, influencing reaction kinetics, yield, and purification strategies.

Data Presentation: Quantitative and Qualitative Solubility

Precise quantitative solubility data for dibenzoyl-L-tartaric acid in common organic solvents is limited in publicly available literature. However, qualitative descriptions and a quantitative value for water solubility have been reported. This information is summarized in the table below. It is generally described as soluble in polar organic solvents like methanol, ethanol, and acetone.[1][2][3][4]

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Protic | 0.5 g/L (Slightly Soluble)[1] | 20 |

| Methanol | CH₃OH | Protic | Soluble[1], Slightly Soluble[5] | Not Specified |

| Ethanol | C₂H₅OH | Protic | Soluble[1][2][3][4], Slightly Soluble[5] | Not Specified |

| Acetone | C₃H₆O | Aprotic | Soluble[1][2][3][4] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Aprotic | Soluble[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic | Slightly Soluble[5] | Not Specified |

Experimental Protocols

Given the scarcity of published quantitative data, researchers often need to determine the solubility of dibenzoyl-L-tartaric acid in their specific solvent systems. Below are detailed methodologies for two common and effective techniques: the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method for Solubility Determination

This classical method directly measures the mass of the solute dissolved in a known mass or volume of a solvent at a specific temperature. It is a robust and reliable technique that does not require sophisticated instrumentation.

Materials and Equipment:

-

Dibenzoyl-L-tartaric acid (high purity)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of dibenzoyl-L-tartaric acid to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant stirring or shaking is recommended.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/pre-cooled pipette to match the equilibrium temperature.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask or evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the container with the solid residue in a drying oven at a temperature below the melting point of dibenzoyl-L-tartaric acid (melting point is 152-155 °C) until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dibenzoyl-L-tartaric acid by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and offers a faster analysis time compared to the gravimetric method. It relies on the Beer-Lambert law, which correlates absorbance with concentration.

Materials and Equipment:

-

All materials listed for the gravimetric method (except for the evaporating dish and drying oven).

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

Step-by-Step Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of dibenzoyl-L-tartaric acid of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution and Sampling:

-

Follow steps 1 and 2 as described in the gravimetric method to prepare a saturated solution and obtain a clear, filtered sample of the supernatant.

-

-

Sample Analysis:

-

Dilute the filtered sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationship in Chiral Resolution

Dibenzoyl-L-tartaric acid is primarily used as a chiral resolving agent. The following diagram illustrates the logical steps involved in this process.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Dibenzoyl-L-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, stereochemistry, and applications of Dibenzoyl-L-tartaric acid, a pivotal reagent in the field of chiral chemistry. The information presented herein is intended to support research and development efforts in pharmaceuticals and fine chemical synthesis.

Molecular Structure and Identification

Dibenzoyl-L-tartaric acid is a derivative of L-tartaric acid where the two hydroxyl groups are esterified with benzoyl groups. This modification is crucial for its application as a chiral resolving agent.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid |

| CAS Number | 2743-38-6 |

| Molecular Formula | C₁₈H₁₄O₈ |

| Molecular Weight | 358.30 g/mol |

| SMILES Notation | C1=CC=C(C=C1)C(=O)O--INVALID-LINK--O)OC(=O)C2=CC=CC=C2)C(=O)O |

| InChI Key | YONLFQNRGZXBBF-ZIAGYGMSSA-N |

Stereochemistry

The stereochemical integrity of Dibenzoyl-L-tartaric acid is fundamental to its function. Derived from naturally occurring L-tartaric acid, it possesses two chiral centers at the C2 and C3 positions of the butanedioic acid backbone. The absolute configuration of these chiral centers is (2R, 3R), which dictates its specific interactions with other chiral molecules. This defined three-dimensional arrangement is the basis for its ability to differentiate between enantiomers.

Physicochemical Properties

A summary of the key physicochemical properties of Dibenzoyl-L-tartaric acid is provided in the table below, offering a comparative overview of its characteristics.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 152-155 °C | |

| Specific Optical Rotation ([α]²⁰/D) | -116° (c=9 in ethanol) | |

| Solubility | Slightly soluble in water. Soluble in methanol, ethanol, acetone, and ethyl acetate. | |

| pKa | 1.85 ± 0.25 (Predicted) |

Experimental Protocols

Synthesis of Dibenzoyl-L-tartaric Acid

A common and efficient method for the synthesis of Dibenzoyl-L-tartaric acid involves the reaction of L-tartaric acid with benzoyl chloride. The following protocol is based on established methods.[1]

Materials:

-

L-tartaric acid

-

Benzoyl chloride

-

Toluene (solvent)

-

Copper sulfate (B86663) (catalyst)

-

Water

Procedure:

-

Reaction Setup: In a suitable reactor, charge L-tartaric acid and toluene.

-

Catalyst Addition: Under agitation, add a catalytic amount of copper sulfate.

-

Benzoyl Chloride Addition: Slowly add benzoyl chloride to the reaction mixture at a controlled rate.

-

Reaction: Continue the reaction for several hours to form L-dibenzoyl tartaric anhydride (B1165640).

-

Isolation of Anhydride: The solid L-dibenzoyl tartaric anhydride is isolated from the reaction mixture by centrifugation or filtration.

-

Hydrolysis: The isolated anhydride is then hydrolyzed by refluxing with an equal amount of water and toluene.

-

Crystallization and Isolation: After hydrolysis, the mixture is cooled to room temperature to allow for the crystallization of Dibenzoyl-L-tartaric acid. The solid product is then collected by filtration or centrifugation.[2]

-

Drying: The final product is dried under appropriate conditions.

Caption: Synthesis of Dibenzoyl-L-tartaric Acid.

Chiral Resolution of Racemic Amines

Dibenzoyl-L-tartaric acid is extensively used for the resolution of racemic amines via the formation of diastereomeric salts.[3][4]

Principle: The fundamental principle lies in the reaction of a racemic amine with an enantiomerically pure chiral acid (Dibenzoyl-L-tartaric acid). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization.

Caption: Chiral Resolution using Dibenzoyl-L-tartaric Acid.

General Procedure:

-

Dissolution: Dissolve the racemic amine and Dibenzoyl-L-tartaric acid in a suitable solvent (e.g., methanol, ethanol, or acetone). Gentle heating may be required.

-

Salt Formation: Mix the two solutions. The formation of diastereomeric salts is often exothermic.

-

Crystallization: Allow the solution to cool slowly to room temperature, or store at a lower temperature, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to liberate the free amine.

-

Extraction: Extract the resolved amine with a suitable organic solvent.

-

Purification: The organic extracts are combined, dried, and the solvent is evaporated to yield the enantiomerically enriched amine.

Analytical Methods

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and solid-state conformation of Dibenzoyl-L-tartaric acid and its diastereomeric salts.

General Protocol for Small Organic Molecules:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. The choice of solvent is critical.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates.[5]

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Dibenzoyl-L-tartaric acid and to study its interactions with other molecules.

Sample Preparation and Data Acquisition:

-

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed. Standard ¹H and ¹³C NMR spectra are acquired. For complex structures or interaction studies, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed.[6] The chemical shifts of the protons in Dibenzoyl-L-tartaric acid have been reported in various deuterated solvents.[7][8][9]

References

- 1. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]

- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 7. Dibenzoyl-L-tartaric acid(2743-38-6) 1H NMR spectrum [chemicalbook.com]

- 8. Dibenzoyl-D-tartaric acid(17026-42-5) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Advent and Evolution of Dibenzoyl-L-tartaric Acid in Chiral Resolution: A Technical Guide

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the arsenal (B13267) of chiral resolving agents, dibenzoyl-L-tartaric acid has emerged as a stalwart, prized for its efficacy in separating racemic mixtures. This technical guide delves into the discovery, history, and application of this pivotal resolving agent, offering a comprehensive overview for laboratory and industrial applications.

A Historical Perspective: The Genesis of a Resolving Agent

The story of dibenzoyl-L-tartaric acid is intrinsically linked to the broader history of chiral resolution, a field pioneered by Louis Pasteur in the mid-19th century. While Pasteur's initial work involved the manual separation of tartaric acid enantiomers, the development of chemical resolving agents soon followed.

The synthesis of dibenzoyl-d-tartaric acid was described in the early 20th century. A notable publication by C. L. Butler and Leonard H. Cretcher in the Journal of the American Chemical Society in 1933 provided detailed methodology for its preparation, referencing an even earlier work by Zetzsche and Hubacher in Helvetica Chimica Acta in 1926. While these early papers focused on the synthesis of the compound itself, they laid the groundwork for its subsequent application as a resolving agent.

The precise first use of dibenzoyl-L-tartaric acid for the express purpose of resolving a racemic mixture is a more challenging historical marker to pinpoint. However, its utility would have become apparent to chemists working in the field of stereochemistry in the decades following its initial synthesis, as the demand for enantiomerically pure compounds, particularly alkaloids and other pharmaceuticals, grew. Its ability to form stable, crystalline diastereomeric salts with a wide range of racemic bases proved to be a significant advantage.

The Principle of Chiral Resolution: Diastereomeric Salt Formation

The resolving power of dibenzoyl-L-tartaric acid lies in its ability to form diastereomeric salts with racemic compounds, particularly amines. The fundamental principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties, most notably different solubilities.

This process allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Once the less soluble salt is isolated, the enantiomerically pure compound can be regenerated by treatment with a base to break the salt, and the chiral resolving agent can often be recovered for reuse.

dot

Figure 1. General workflow for chiral resolution using dibenzoyl-L-tartaric acid.

Synthesis of Dibenzoyl-L-tartaric Acid

The preparation of dibenzoyl-L-tartaric acid is a well-established procedure. Modern optimized methods often achieve high yields and purity, making the resolving agent readily accessible.

Optimized Synthesis Protocol

A common and efficient method involves the reaction of L-tartaric acid with benzoyl chloride. The use of a catalyst, such as copper sulfate (B86663), can significantly improve the reaction rate and yield.

Materials:

-

L-tartaric acid

-

Benzoyl chloride

-

Copper (II) sulfate (catalyst)

-

Water

Procedure:

-

In a suitable reaction vessel, suspend L-tartaric acid in toluene.

-

Add a catalytic amount of copper (II) sulfate to the suspension with stirring.

-

Slowly add benzoyl chloride to the mixture. An exothermic reaction will occur. Maintain the reaction temperature within a controlled range.

-

After the addition is complete, continue to stir the reaction mixture for several hours to ensure complete formation of the dibenzoyl-L-tartaric anhydride (B1165640) intermediate.

-

Upon completion of the reaction, the anhydride is hydrolyzed. Add an equal weight of water and toluene to the reaction mixture and heat to reflux for 2-4 hours.

-

Cool the mixture to room temperature to allow the dibenzoyl-L-tartaric acid to crystallize.

-

Collect the solid product by filtration, wash with a small amount of cold toluene, and dry under vacuum.

This method typically yields dibenzoyl-L-tartaric acid with a purity exceeding 99%.[1]

dot

References

A Comprehensive Technical Guide to the Safe Handling of Dibenzoyl-L-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions, handling procedures, and toxicological profile of Dibenzoyl-L-tartaric acid. The information is intended to support laboratory personnel in the safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

Dibenzoyl-L-tartaric acid is a chiral compound widely used as a resolving agent in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.[1][2] It is a white to off-white crystalline powder.[3][4][5] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

Table 1: Physical and Chemical Properties of Dibenzoyl-L-tartaric Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄O₈ | [4] |

| Molecular Weight | 358.3 g/mol | [4] |

| Appearance | White to off-white or light yellow crystalline powder | [3][4][5] |

| Melting Point | 152-155 °C (lit.) | [4] |

| Boiling Point | 234 °C at 7 mmHg | [4] |

| Solubility | Slightly soluble in water, ethanol, methanol, and DMSO.[4][6] Soluble in acetone.[6] | [4][6] |

| Storage Temperature | Refrigerator; Store in a cool, dry, well-ventilated area.[3][4] | [3][4] |

Hazard Identification and Classification

Dibenzoyl-L-tartaric acid is classified as a hazardous substance. The primary hazards are related to eye and skin irritation.[7][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2A/1 | H319: Causes serious eye irritation.[7][9] H318: Causes serious eye damage.[8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[8] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[10] |

The following diagram illustrates the logical flow of hazard identification leading to necessary precautionary measures.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling Dibenzoyl-L-tartaric acid to minimize risk of exposure and injury.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this chemical:

-

Eye Protection : Chemical safety goggles or glasses with side shields are required.[3][7]

-

Skin Protection : Wear appropriate protective gloves and a lab coat.[3][11]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.[3][10]

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[3][7]

-

Do not eat, drink, or smoke in the laboratory.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]

-

Keep away from incompatible substances such as strong oxidizing agents.[3][10]

The workflow for safely handling Dibenzoyl-L-tartaric acid is depicted in the following diagram.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3][7] | [3][7] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[3][7] | [3][7] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3][7] | [3][7] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[3] | [3] |

Accidental Release Measures

In case of a spill, wear appropriate PPE, sweep up the material, and place it into a suitable disposal container.[3][7] Avoid generating dust.[3] Ensure adequate ventilation.[3][7] Prevent the material from entering drains or waterways.[7]

The following diagram outlines the emergency response for a spill or exposure.

Toxicological Information and Experimental Protocols

The primary toxicological concerns for Dibenzoyl-L-tartaric acid are eye and skin irritation/sensitization.[3][7][8] The toxicological properties of this substance have not been fully investigated.[3]

Eye Irritation

-

Finding : Causes serious eye irritation.[7][9] A Draize test on rabbits resulted in a "Moderate" classification.[3]

-

Experimental Protocol (Draize Rabbit Eye Test) : This test traditionally involves instilling 0.1 mL of the test substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[10] The eyes are then observed for up to 21 days, and the degree of irritation to the cornea, conjunctiva, and iris is scored at specific intervals (e.g., 24, 48, and 72 hours).[5][10]

Skin Sensitization

-

Finding : May cause an allergic skin reaction.[8]

-

Experimental Protocol (Guinea Pig Maximization Test - GPMT) : This test is designed to assess the potential of a substance to cause skin sensitization.[7]

-

Induction Phase : A group of guinea pigs is initially exposed to the test substance via intradermal injection, often with an adjuvant to enhance the immune response.[3][7] This is followed by a topical application of the substance to the same area approximately one week later.[7]

-

Challenge Phase : After a rest period of about two weeks, the animals are exposed to a non-irritating concentration of the substance on an untreated area of skin.[7]

-

Evaluation : The skin reaction at the challenge site is observed and scored. A substance is classified as a sensitizer (B1316253) if a specified percentage of the test animals show a positive reaction compared to a control group.[4][7]

-

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local regulations.[7][13] Do not allow the product to enter drains or soil.[7] Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[7]

This guide is intended as a summary of best practices and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for Dibenzoyl-L-tartaric acid before any handling or use.

References

- 1. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Skin Sensitisation Testing on Guinea Pig (OECD Guideline 406).pptx [slideshare.net]

- 4. Skin Sensitisation Test in Guinea Pig | Bienta [bienta.net]

- 5. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dibenzoyl-L-tartaric acid monohydrate | C18H16O9 | CID 2723865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. ecetoc.org [ecetoc.org]

- 12. Di-O-benzoyl L-tartaric acid | 2743-38-6 | FD22453 [biosynth.com]

- 13. ecetoc.org [ecetoc.org]

An In-Depth Technical Guide to the pKa Values of Dibenzoyl-L-tartaric Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of dibenzoyl-L-tartaric acid. Given its critical role as a chiral resolving agent in pharmaceutical and chemical synthesis, understanding its acidic properties is paramount for optimizing separation processes and reaction conditions. This document synthesizes available data, outlines detailed experimental protocols for pKa determination, and presents logical diagrams to illustrate key concepts.

Understanding pKa Values of Dibenzoyl-L-tartaric Acid

Dibenzoyl-L-tartaric acid is a diprotic acid, meaning it possesses two carboxylic acid functional groups that can donate protons in a stepwise manner. These dissociation events are characterized by two distinct pKa values: pKa₁ and pKa₂.

-

pKa₁ : Corresponds to the dissociation of the first, more acidic proton.

-

pKa₂ : Corresponds to the dissociation of the second proton from the resulting conjugate base.

A thorough review of scientific literature indicates a lack of experimentally determined pKa values for dibenzoyl-L-tartaric acid. However, computational predictions and estimations are available and provide valuable insight into its acidic strength.

The quantitative data available from computational models are summarized below. It is crucial to note that these are predicted values and should be confirmed by experimental determination for critical applications.

| Parameter | Predicted/Estimated Value | Source Type |

| pKa₁ | 1.85 ± 0.25 | Predicted |

| pKa (unspecified) | ~3.0 | Estimated |

The significant difference between the predicted pKa₁ and the estimated pKa suggests that the first proton is considerably more acidic. The benzoyl groups, being electron-withdrawing, increase the acidity of the carboxylic protons compared to the parent L-tartaric acid (pKa₁ = 2.98, pKa₂ = 4.34).[1]

The dissociation of dibenzoyl-L-tartaric acid (represented as H₂A) in an aqueous solution occurs in two distinct equilibrium steps. This process is fundamental to understanding how the pH of a solution influences the molecule's net charge and, consequently, its chemical behavior.

Caption: Stepwise dissociation of dibenzoyl-L-tartaric acid.

Experimental Protocols for pKa Determination

While no specific, published protocol for dibenzoyl-L-tartaric acid was identified, standard methodologies for determining the pKa of sparingly soluble organic acids are well-established and can be readily applied. Potentiometric titration is the most common and accurate method.

Potentiometric titration involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.[2][3][4]

Apparatus and Reagents:

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Reaction vessel (beaker)

-

Nitrogen gas source

-

Dibenzoyl-L-tartaric acid (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized, CO₂-free water

-

Co-solvent such as methanol (B129727) or acetonitrile (B52724) (if solubility is low)[4][5]

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[1]

-

Sample Preparation:

-

Accurately weigh a sample of dibenzoyl-L-tartaric acid.

-

Dissolve the sample in a known volume of CO₂-free deionized water to achieve a concentration of approximately 1-10 mM. If the compound has low water solubility, a co-solvent may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[1]

-

-

Titration Setup:

-

Place the sample solution in the reaction vessel on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Gently purge the solution with nitrogen gas to displace dissolved CO₂ and create an inert atmosphere.[1]

-

-

Titration Process:

-

If necessary, acidify the sample solution to a low starting pH (e.g., pH ~2.0) with a small volume of 0.1 M HCl to ensure the acid is fully protonated.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH reaches a plateau in the basic region (e.g., pH ~12).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The two equivalence points correspond to the complete deprotonation of the first and second carboxylic acid groups.

-

The pKa values are determined from the pH at the half-equivalence points. pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.

-

Alternatively, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

-

Replication: Perform the titration in triplicate to ensure the reliability and accuracy of the results.[1]

-

UV-Vis Spectrophotometry: This method is suitable for compounds that contain a chromophore near the ionization site, leading to a change in the UV-Vis spectrum upon protonation/deprotonation.[6][7][8] A series of solutions at different known pH values are prepared, and their absorbance spectra are measured. The pKa is determined by plotting absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.[9][10]

-

Capillary Electrophoresis (CE): CE can determine pKa values by measuring the electrophoretic mobility of the analyte as a function of the background electrolyte pH. This method requires a very small amount of sample and can handle impure samples.[3]

The following diagram outlines the workflow for determining pKa values using the potentiometric titration method described above.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

While experimentally verified pKa values for dibenzoyl-L-tartaric acid are not prominently available in the literature, computational predictions suggest it is a moderately strong diprotic acid with a pKa₁ around 1.85-3.0. For applications in drug development and chiral separations where precision is essential, the experimental determination of these values is strongly recommended. The detailed potentiometric titration protocol provided in this guide offers a robust framework for obtaining accurate and reliable pKa data for dibenzoyl-L-tartaric acid and similar compounds.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. JP2003335766A - Process for producing dibenzoyltartaric acid and its anhydride - Google Patents [patents.google.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prezi.com [prezi.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. chemagine.co.uk [chemagine.co.uk]

- 10. ishigirl.tripod.com [ishigirl.tripod.com]

A Technical Guide to the Spectroscopic Analysis of Dibenzoyl-L-tartaric Acid

This guide provides a comprehensive overview of the spectroscopic data for Dibenzoyl-L-tartaric acid, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectroscopic data, experimental protocols, and a workflow visualization to facilitate a deeper understanding of the molecular characterization of this important chiral compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Dibenzoyl-L-tartaric acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for Dibenzoyl-L-tartaric Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Multiplet | 4H | Aromatic Protons (ortho to C=O) |

| ~7.6 | Multiplet | 2H | Aromatic Protons (para to C=O) |

| ~7.4 | Multiplet | 4H | Aromatic Protons (meta to C=O) |

| ~5.9 | Singlet | 2H | Methine Protons (-CH-) |

| Broad Signal | Singlet | 2H | Carboxylic Acid Protons (-COOH) |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Table 2: ¹³C NMR Spectroscopic Data for Dibenzoyl-L-tartaric Acid

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carboxylic Acid Carbonyl (C=O) |

| ~165 | Ester Carbonyl (C=O) |

| ~134 | Aromatic Carbon (para) |

| ~130 | Aromatic Carbon (ortho) |

| ~129 | Aromatic Carbon (ipso) |

| ~128 | Aromatic Carbon (meta) |

| ~72 | Methine Carbon (-CH-) |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Table 3: IR Spectroscopic Data for Dibenzoyl-L-tartaric Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3070 | Medium | Aromatic C-H stretch |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~1270 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | C-O stretch |

Table 4: Mass Spectrometry (MS) Data for Dibenzoyl-L-tartaric Acid

| m/z | Interpretation |

| 358.07 | [M]⁺ (Molecular Ion) |

| 237.05 | [M - C₇H₅O₂]⁺ |

| 122.04 | [C₇H₆O₂]⁺ (Benzoic Acid) |

| 105.03 | [C₇H₅O]⁺ (Benzoyl Cation) |

| 77.04 | [C₆H₅]⁺ (Phenyl Cation) |

Note: The molecular formula of Dibenzoyl-L-tartaric acid is C₁₈H₁₄O₈, with a molecular weight of 358.30 g/mol .[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of Dibenzoyl-L-tartaric acid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR to obtain a satisfactory signal-to-noise ratio. Chemical shifts are referenced to the deuterated solvent signal.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of Dibenzoyl-L-tartaric acid (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-